thyroxine, DL-, sodium salt
Description
Historical Trajectory of Thyroxine Isolation and Synthesis
The journey to understanding and creating thyroxine in the laboratory is a landmark in the history of biochemistry and medicine. It began with the painstaking isolation of the natural hormone and culminated in its complete chemical synthesis.
The first critical step in demystifying the thyroid's function was the isolation of its active compound. This was accomplished by American chemist Edward Calvin Kendall at the Mayo Clinic. karger.com On Christmas Day in 1914, Kendall successfully isolated crystals of the hormone from extracts of hog thyroid glands. karger.commsthalloffame.org This crystalline substance, which he named thyroxin (the 'e' was added later), was found to contain 65.3% iodine. nih.govnih.gov The isolation of thyroxine in a pure, crystalline form was a monumental achievement that enabled detailed study of its physiological properties and chemical nature. msthalloffame.orgnih.gov Kendall's work involved processing thousands of pounds of animal thyroid glands to yield a small amount of the pure hormone. karger.comnih.gov
Following its isolation, the next challenge was to determine the exact chemical structure of thyroxine and to replicate it synthetically. Though Kendall and his team worked for years on its structure, they were ultimately unsuccessful. researchgate.net The correct structure was elucidated in 1926 by British chemists Charles Robert Harington and George Barger. karger.comnih.gov A year later, in 1927, Harington and Barger achieved the first complete chemical synthesis of thyroxine. nih.govkarger.comwikipedia.org This initial synthesis produced thyroxine as a racemic mixture (a mix of D- and L-forms) in its acidic form. nih.govresearchgate.net This breakthrough was not only a tour-de-force of organic chemistry but also confirmed the structure of the hormone and made it available for further physiological study without relying on animal extraction. karger.comoccamstypewriter.org
The thyroxine produced by Harington and Barger's 1927 synthesis was an acid, which had limited oral absorption and thus restricted its utility. ontosight.ainih.gov To overcome this limitation, a sodium salt of thyroxine was developed. This synthetic preparation was introduced in 1949. nih.govnih.gov The conversion to a sodium salt significantly improved the compound's solubility and bioavailability, making it a more practical form for research and potential clinical applications. ontosight.ainih.govnih.gov This development was a key step in transitioning from crude animal extracts to pure, synthetic thyroid hormone preparations. nih.gov
The Significance of Racemic Mixtures in Chemical Synthesis and Biochemical Study
A racemic mixture, or racemate, is a 50:50 mixture of two enantiomers—chiral molecules that are non-superimposable mirror images of each other. numberanalytics.comlibretexts.orgnumberanalytics.com Racemic mixtures are a common outcome of chemical syntheses that start from achiral (non-chiral) materials and create a chiral center without the use of a chiral catalyst or resolving agent. libretexts.orglibretexts.org
The key properties and significance of racemic mixtures in a research context are summarized below:
| Property | Description | Significance in Research |
| Optical Activity | Racemic mixtures are optically inactive. The equal and opposite rotation of plane-polarized light by the two enantiomers cancels out. numberanalytics.comnumberanalytics.com | This property is a defining characteristic used to identify a racemic mixture. Its measurement helps confirm the outcome of a synthesis. |
| Physical Properties | Racemates can have different physical properties (e.g., melting point, solubility) compared to the pure enantiomers. numberanalytics.com | These differences are exploited in resolution techniques, the processes used to separate the enantiomers from the mixture. |
| Synthesis Outcome | Many standard organic reactions produce racemic mixtures because there is an equal probability of forming each enantiomer. numberanalytics.comlibretexts.org | The initial synthesis of thyroxine by Harington and Barger resulted in a racemate, which was a crucial starting point for studying both isomers. researchgate.net |
| Biochemical Probes | Using a racemic mixture in biochemical studies allows researchers to investigate the stereoselectivity of biological systems (e.g., enzymes, receptors). wisdomlib.org | By comparing the effects of the racemate to those of the individual pure enantiomers, scientists can determine if a biological target interacts differently with each mirror-image form. |
Separating racemic mixtures into their individual enantiomers, a process known as resolution, is often a critical but difficult step in chemical research, especially in pharmacology, as enantiomers can have vastly different biological activities. libretexts.orglibretexts.org
Fundamental Distinctions and Academic Relevance of Thyroxine Stereoisomers (L- and D-forms)
Thyroxine possesses a chiral carbon atom, meaning it exists as two stereoisomers: L-thyroxine and D-thyroxine. oercommons.org These isomers have the same chemical formula and connectivity but differ in their three-dimensional arrangement. oercommons.org This difference in spatial orientation is fundamentally important, as biological systems like enzymes and receptors are themselves chiral and often interact selectively with only one of a pair of enantiomers.
The academic relevance of studying these two isomers is rooted in their differing biological activities. nih.govnih.gov
L-Thyroxine (Levothyroxine): This is the naturally occurring and biologically active form of the hormone. nih.govacs.org It is responsible for the regulation of metabolism, growth, and development. oercommons.org In research, L-thyroxine serves as the benchmark for thyroid hormone activity. nih.gov
D-Thyroxine (Dextrothyroxine): This is the "unnatural" mirror image of the hormone. wikipedia.org While early research explored its potential uses, it was found to have significantly less of the hormonal activity of the L-form. nih.govacs.org Studies have shown that L-thyroxine is approximately ten times more potent than D-thyroxine in its effects on certain metabolic processes. nih.gov
The comparative study of L- and D-thyroxine has been crucial for understanding the specific structural requirements for thyroid hormone receptor binding and activation. Research comparing the two isomers helped establish that the biological effects are stereospecific, with the L-form being the potent agonist. nih.govnih.gov The use of DL-thyroxine sodium salt in early biochemical studies provided the foundational material to isolate the separate enantiomers and probe these fundamental structure-activity relationships.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1491-91-4 |
|---|---|
Molecular Formula |
C15H11I4NNaO4 |
Molecular Weight |
799.86 g/mol |
IUPAC Name |
sodium;2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23); |
InChI Key |
BRLSOHUOWVCKNI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Other CAS No. |
1491-91-4 |
Origin of Product |
United States |
Synthetic Methodologies for Dl Thyroxine Sodium Salt
Historical and Classical Synthetic Pathways
The journey to synthesize thyroxine and its sodium salt has been marked by significant milestones, evolving from complex initial procedures to more refined methods.
Evolution of Synthetic Strategies for Thyroxine
The first successful chemical synthesis of thyroxine was reported in 1927 by Harington and Barger. nih.gov This landmark achievement provided a definitive structure for the hormone and opened the door for its laboratory production. The initial synthesis was an eight-step process that began with 4-methoxyphenol. researchgate.net A crucial aspect of this early method was that it produced a racemic mixture of D- and L-thyroxine (DL-thyroxine) due to racemization during the process. researchgate.net
Over the following decades, researchers worked to improve upon this initial route. A notable advancement was the "Chalmers synthesis," which became a primary route for producing the active pharmaceutical ingredient (API). researchgate.netnih.gov However, even this classical method, used for over 70 years, was characterized by low-yielding steps and the use of obsolete reagents, making large-scale synthesis challenging. nih.govresearchgate.net
Later classical routes often used L-tyrosine as a starting material, proceeding through steps including iodination, N-acylation, esterification, oxidative coupling, and hydrolysis to yield L-thyroxine, which was then converted to its sodium salt. google.com The key oxidative coupling step in these routes was often inefficient, with low yields and long reaction times, contributing to high production costs. google.com
Table 1: Evolution of Key Synthetic Approaches for Thyroxine
| Method | Year | Key Features | Starting Material(s) | Product Form | Reference(s) |
|---|---|---|---|---|---|
| Harington & Barger Synthesis | 1927 | First total synthesis; established the chemical structure. | 4-Methoxyphenol | DL-Thyroxine (racemic) | nih.govresearchgate.net |
| Chalmers Synthesis | c. 1951 | Became a primary industrial method; involved multiple protection/deprotection steps. | L-Tyrosine | L-Thyroxine | researchgate.netnih.govresearchgate.net |
| Modernized Chalmers Synthesis | 2021 | Improved yields (39-51%) by modifying unproductive steps like N-acetylation. | L-Tyrosine | L-Thyroxine | nih.govresearchgate.net |
Optimization of Salt Formation from Thyroxine Acid
The initial thyroxine synthesized in 1927 was in its acid form, which had the significant drawback of limited bioavailability and poor solubility. nih.govfrontiersin.orgnih.gov This limitation was overcome with the introduction of the sodium salt of thyroxine in 1949, a development that greatly improved its clinical utility. nih.govfrontiersin.orgresearchgate.netnih.gov The levothyroxine sodium salt pentahydrate is the common pharmaceutical form, offering markedly increased solubility and more reliable intestinal absorption compared to the free acid. bioscientifica.com
The process of converting thyroxine acid to its sodium salt has been a focus of optimization to enhance both purity and yield. An effective purification method involves the formation of a disodium (B8443419) salt intermediate. In one patented process, crude levothyroxine is converted to its disodium salt using a fifty percent sodium hydroxide (B78521) solution in ethanol. This is followed by treatment with ammonia (B1221849) gas to achieve a pH of 8, which causes the selective precipitation of highly pure levothyroxine sodium (99.96% purity) with yields of 98%. smolecule.com Another method involves reacting levothyroxine with aqueous sodium carbonate in n-propanol. google.com Temperature control is critical during crystallization, with temperatures between 25-30°C being optimal for crystal growth while minimizing thermal degradation. smolecule.com
Contemporary Synthetic Approaches to DL-Thyroxine Sodium Salt
Modern synthetic chemistry has introduced significant improvements to the production of thyroxine, focusing on novel materials, advanced reaction conditions, and greater efficiency.
Innovative Starting Materials and Intermediate Chemistry
While classical syntheses often began with L-tyrosine, requiring several protection and functionalization steps, recent innovations have streamlined the process by using more advanced starting materials. google.com A newer synthetic route begins with 3,5-diiodo-L-tyrosine, proceeding through copper complexation, a coupling reaction, acid hydrolysis, and then final iodination and salt formation. google.com
Advanced Reaction Conditions and Catalysis for Enhanced Yields
Significant progress has been made in refining reaction conditions and employing advanced catalysis to boost the efficiency of thyroxine synthesis.
One of the most critical steps, the formation of the diaryl ether bond, has been vastly improved. A highly efficient method involves the copper(II)-promoted coupling of arylboronic acids and phenols. organic-chemistry.org This reaction proceeds in high yield at room temperature and is tolerant of a wide range of functional groups. organic-chemistry.org Optimized conditions for this coupling use copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst, with powdered 4 Å molecular sieves to suppress side reactions. organic-chemistry.org
The iodination step has also been a target for optimization. A patented improvement replaces hazardous and expensive organic amines (like methylamine) with an inorganic base, such as sodium hydroxide, in water as the reaction solvent. google.com This not only improves safety and lowers cost for industrial-scale production but also enhances yield through the optimization of reaction temperature (0°C being optimal), time, and molar ratios of reactants. google.com
Table 2: Comparison of Classical vs. Advanced Iodination Conditions
| Parameter | Classical Condition | Advanced Condition | Reference(s) |
|---|---|---|---|
| Solvent/Base System | Organic amines (e.g., methylamine (B109427) in alcohol) | Inorganic base (e.g., Sodium Hydroxide) in water | google.com |
| Temperature | Typically 20°C to 30°C | Optimized at 0°C for best yield | google.comgoogle.com |
| Safety/Cost | Uses hazardous, controlled, and expensive reagents. | Uses inexpensive, safer, and readily available reagents. | google.com |
| Industrial Scalability | More complex and costly. | Simpler, more cost-effective, and easier for industrial production. | google.com |
Enantioselective Synthesis and Separation Techniques for Thyroxine Isomers
The stereochemistry of thyroxine is of critical importance, as the biological activity resides almost exclusively in the L-enantiomer (levothyroxine). The D-enantiomer (dextrothyroxine) possesses minimal thyroid hormone activity and has been explored for other purposes, such as a lipid-lowering agent. d-nb.info Consequently, the synthesis of the DL-thyroxine sodium salt necessitates robust methods for the separation of its stereoisomers and the development of stereospecific synthetic routes to produce the desired enantiomer with high optical purity.
Development of Chiral Separation Methods for L- and D-Thyroxine
The resolution of racemic thyroxine into its constituent enantiomers is a crucial step in the production of levothyroxine and for analytical quality control. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant technique for this purpose, employing two main strategies: the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).
Chiral Stationary Phases (CSPs): Direct enantiomeric separation is frequently achieved using CSPs that create a chiral environment, allowing for differential interaction with the L- and D-thyroxine enantiomers. Macrocyclic glycopeptide antibiotics, such as teicoplanin, and crown ethers are among the most effective CSPs for this separation.
A teicoplanin-based column (e.g., Chirobiotic T) has demonstrated excellent separation capabilities. rsc.org Optimal, baseline separation can be achieved using a reversed-phase mode with a mobile phase consisting of methanol (B129727) and a triethylammonium (B8662869) acetate buffer. rsc.org Key chromatographic parameters such as mobile phase composition, pH, temperature, and flow rate are meticulously optimized to maximize resolution. rsc.org For instance, the best resolution on a Chirobiotic T column was observed at a pH of 4.0. rsc.org
Crown ether-derived CSPs, particularly those based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, have also proven highly effective, showing better enantioseparation in some cases than other types of columns. nih.govgoogle.com These columns operate on the principle of forming diastereomeric complexes with the primary amine of the thyroxine enantiomers, leading to different retention times. An optimized mobile phase for these columns often consists of 100% methanol with an acid additive like sulfuric acid. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) on a chiral crown ether-derived column provides a rapid and highly sensitive method for enantiodiscrimination. nih.gov
Chiral Mobile Phase Additives (CMPAs): An alternative approach involves using an achiral stationary phase, typically silica (B1680970) gel, in conjunction with a mobile phase containing a chiral additive. This method is based on the in-situ formation of transient diastereomeric complexes that can be separated on the achiral column. A common CMPA system for thyroxine enantiomers is an L-proline-copper(II) complex. rsc.org The L-T4 and D-T4 enantiomers form diastereomeric ternary complexes with the L-proline-Cu(II) chelate, which exhibit different stabilities and thus different affinities for the stationary phase, leading to their separation. rsc.org A key feature of this method is that inverting the chirality of the mobile phase additive (e.g., using D-proline instead of L-proline) reverses the elution order of the thyroxine enantiomers. rsc.org
Interactive Table: HPLC Methods for Chiral Separation of Thyroxine Enantiomers
| Chiral Method | Column (Stationary Phase) | Mobile Phase | Flow Rate | Detection | Resolution (Rs) / Separation Factor (α) | Reference |
|---|---|---|---|---|---|---|
| Chiral Stationary Phase | Teicoplanin-based (Chirobiotic T, 250 x 4.6 mm, 5 µm) | Methanol / 0.1% Triethylammonium Acetate, pH 4.0 (70:30, v/v) | 1.0 mL/min | UV (215 nm) | Rs > 3.0 | rsc.org |
| Chiral Stationary Phase | Crown Ether-derived (ChiroSil SCA(-), UHPLC) | Methanol / Water (60:40, v/v) with 0.1% Formic Acid | 1.4 mL/min | MS/MS | - | nih.gov |
| Chiral Stationary Phase | Crown Ether-derived | 100% Methanol with 10 mM H₂SO₄ | - | UV | α = 2.15, Rs = 4.05 | igem.wiki |
| Chiral Mobile Phase Additive | Silica Gel | Acetonitrile (B52724) / Water (35:65, v/v) with 0.1 mM Copper(II) Acetate, 0.2 mM L-proline, 0.5 mM Triethylamine (B128534), pH 5.42 | 1.0 mL/min | UV | Baseline Separation | rsc.org |
Stereospecific Synthesis of Thyroxine Enantiomers
While racemate resolution is a common industrial practice, stereospecific synthesis, which aims to produce a single enantiomer directly, offers a more elegant and potentially more efficient route. The primary strategy for the stereospecific synthesis of L-thyroxine involves the use of a chiral starting material that retains its stereochemical integrity throughout the reaction sequence.
The foundational method for the stereospecific synthesis of L-thyroxine starts with the naturally occurring amino acid L-tyrosine. blucher.com.br This approach, first described by Chalmers et al. in 1949, leverages the inherent chirality of L-tyrosine to set the stereocenter of the final product. nih.gov The synthesis involves a multi-step process that includes:
Iodination of L-tyrosine to produce 3,5-diiodo-L-tyrosine.
Protection of the amino and carboxyl groups. For example, the amino group can be protected via N-acetylation and the carboxyl group via esterification. mdpi.com
Coupling of the protected 3,5-diiodo-L-tyrosine with a second, appropriately substituted phenolic ether. This key step forms the diaryl ether backbone of thyroxine.
Iodination of the second aromatic ring.
Deprotection of the amino and carboxyl groups to yield L-thyroxine.
Modern refinements of this classic synthesis have focused on improving yields and employing more contemporary reagents. researchgate.net An improved method involves the copper complexation of 3,5-diiodo-L-tyrosine, followed by a coupling reaction, acid hydrolysis, a final iodination step, and salt formation to yield L-thyroxine sodium. google.com This process can produce L-thyroxine that is substantially free of the D-enantiomer. google.com
More recent innovations in stereospecific synthesis explore the use of biocatalysis. Transaminase enzymes, known for their high substrate specificity and stereoselectivity, are being investigated to simplify the synthesis and bypass the need for racemate resolution entirely. igem.wiki These enzymes can catalyze the transfer of amino groups to a keto-acid precursor with high enantioselectivity, offering a greener and more efficient alternative to traditional chemical methods. igem.wiki
Assessment of Optical Purity in Synthesized Batches
Ensuring the enantiomeric purity of L-thyroxine sodium is a critical quality control parameter. The presence of the D-enantiomer must be strictly controlled to levels specified by pharmacopoeias. Several analytical techniques are employed to assess the optical purity of synthesized batches.
Chromatographic Methods: The same enantioselective HPLC and UHPLC methods used for chiral separation (as described in 2.3.1) are the primary tools for determining optical purity. nih.govnih.gov By analyzing a sample of L-thyroxine, these methods can detect and quantify the D-thyroxine enantiomer as an impurity. Validated methods can achieve limits of detection for the D-enantiomer as low as 0.20 µg/mL, allowing for the precise quantification of enantiomeric impurities, which are often found in the range of 0.11–0.29% in pharmaceutical formulations. rsc.orgnih.gov
Polarimetry: Polarimetry is a classic and fundamental technique for assessing the chirality of a compound. nih.gov It measures the rotation of plane-polarized light by a solution of the chiral substance. Each enantiomer rotates light by an equal magnitude but in opposite directions. L-thyroxine is levorotatory (rotates light to the left, designated with a (-) sign). nih.gov The specific optical rotation is a characteristic physical property. For L-thyroxine sodium, the United States Pharmacopeia (USP) specifies an acceptance criterion for specific rotation of between -5° and -6° under defined conditions (30 mg/mL in a 2:1 mixture of alcohol and 1 N sodium hydroxide). google.com While a powerful tool for confirming the presence of the correct enantiomer, polarimetry may lack the sensitivity to quantify very small amounts of an enantiomeric impurity. google.com
Physicochemical Behavior and Formulation Science Research of Thyroxine Sodium Salt
Crystallography and Polymorphism Studies
The solid-state structure of thyroxine sodium salt is crucial for its stability and formulation. Research has focused on understanding its crystalline forms, particularly its hydrates, to elucidate molecular arrangement and intermolecular interactions.
The most commonly studied crystalline form is the pentahydrated sodium salt of L-thyroxine. doi.org Early crystallographic work on the DL-sodium salt also identified it as a pentahydrate, crystallizing in the triclinic system. iucr.org The chemical formula is confirmed as [C15H10I4NO4]⁻ · Na⁺ · 5H₂O. doi.orgresearchgate.net
Detailed structural analysis, including refinements using synchrotron powder diffraction data, has provided precise unit cell parameters for the L-enantiomer. The crystals are built from a complex three-dimensional network of thyroxine anions, sodium cations, and water molecules. doi.orgresearchgate.net There are two symmetry-independent formula units within the asymmetric unit of the crystal cell. doi.org The loss of water molecules under different humidity and temperature conditions can lead to changes in the crystal lattice and is hypothesized to be a precursor to chemical instability. researchgate.netnih.gov Studies have shown that the pentahydrate can lose four water molecules to form a monohydrate under specific storage conditions (e.g., 40°C/0% RH). researchgate.net
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | iucr.org |
| Space Group | P1 | researchgate.net |
| a | 8.2489(4) Å | researchgate.net |
| b | 9.4868(5) Å | researchgate.net |
| c | 15.8298(6) Å | researchgate.net |
| α | 84.1387(4)° | researchgate.net |
| β | 83.1560(3)° | researchgate.net |
| γ | 85.0482(3)° | researchgate.net |
| Volume (V) | 1220.071(9) ų | researchgate.net |
| Molecules per unit cell (Z) | 2 | iucr.orgresearchgate.net |
The crystal structure of thyroxine sodium salt pentahydrate reveals significant conformational flexibility of the thyroxine anion. doi.org The unit cell contains two symmetry-independent anions that exist in two distinct conformations, which had not been previously reported. doi.orgresearchgate.net This inherent flexibility is considered a potential factor in its biological functions. doi.org
The molecular packing can be described as a layered structure. It consists of hydrophobic sheets formed by the thyroxine dimers and hydrophilic sheets filled with the sodium cations and water molecules. doi.org This anisotropic, or directionally dependent, arrangement is a key feature of the crystal. The sodium cations themselves show different coordination environments; one is sixfold coordinated (octahedral) and the other is fivefold coordinated. This variation in coordination, along with the presence of water molecules not directly coordinating with the cations, may create channels for water transport, potentially contributing to the crystal's decay and the drug's instability upon dehydration. doi.orgresearchgate.net
A defining feature of the molecular packing in the crystalline state is the formation of dimers. The two independent L-thyroxine anions are linked by strong N-H···O hydrogen bonds. doi.orgresearchgate.net In the case of the DL-racemic compound, the unit cell is likely to contain a center of symmetry, with the space group assigned as Pī. iucr.org The dimerization of anions creates a pseudo-centrosymmetric arrangement, which is a stable and recurring motif in the crystal lattice. This structured pairing contributes to the formation of the hydrophobic layers within the crystal, segregating them from the hydrophilic regions containing water and sodium ions. doi.org
Solid-State and Solution-State Degradation Pathways
The chemical stability of thyroxine sodium salt is a critical concern, with distinct degradation mechanisms observed in the solid versus the solution state.
The degradation pathways of thyroxine are highly dependent on its physical state. It is generally reported that in the solid state, the primary degradation pathway is deamination, while in solution, deiodination is the predominant reaction. nih.govresearchgate.net
Solid-State Degradation: Thermal stress studies on solid thyroxine have confirmed that deamination (the removal of the amino group from the alanine (B10760859) side chain) is a key degradation reaction. nih.gov More comprehensive investigations using high-resolution mass spectrometry have elaborated on this, showing that the major thermal degradation reactions involve both deiodination and oxidative degradation of the side chain. acs.orgresearchgate.net This leads to a variety of degradation products, including deiodinated thyroxines and derivatives such as acetic acid, benzoic acid, and formaldehyde. acs.orgresearchgate.net The mechanism is proposed to be a complex, radical-driven reaction scheme. acs.org The physical stability of the hydrate (B1144303) form is closely linked to its chemical stability; the loss of crystalline water can expose the molecule to oxygen, facilitating degradation. researchgate.netnih.govjuniperpublishers.com
Solution-State Degradation: In aqueous solutions, the primary degradation mechanism is deiodination, the sequential removal of iodine atoms from the thyronine backbone. nih.gov The kinetics of this reaction are strongly dependent on pH. nih.gov The mechanism involves a proton attack on the thyroxine anion and dianion in acidic conditions, and an attack by water on the anion and dianion in alkaline solutions. nih.gov Photodegradation in solution is also a significant pathway, with exposure to direct sunlight causing rapid decomposition, which also proceeds via deiodination. journaljpri.com Alternate metabolic pathways, such as glucuronidation and sulfation at the phenolic hydroxyl group, can also occur and may accelerate deiodination. nih.govnih.gov
The rate of thyroxine sodium salt degradation has been described by various kinetic models depending on the conditions.
Solid-State Thermal Degradation: The decomposition of solid levothyroxine sodium when heated follows biphasic first-order kinetics. nih.gov This model indicates two different rates of degradation, with a more rapid decomposition occurring at the beginning of the heating process. nih.gov More advanced non-isothermal kinetic studies have employed isoconversional methods, such as the Kissinger-Akahira-Sunose and Flynn-Wall-Ozawa models, to determine the activation energy of the degradation process under different heating rates. nih.gov
Solution-State Degradation: The kinetics of deiodination in aqueous solution have been systematically studied across a pH range from 1 to 12. nih.gov The relationship between the rate constant (k) and pH can be visualized in a log k-pH profile, which helps to elucidate the specific reaction mechanisms (proton vs. water attack) that dominate in different pH regions. nih.gov
Photodegradation: The decomposition of thyroxine sodium salt in solution when exposed to light has been found to follow zero-order kinetics, meaning the rate of degradation is constant and independent of the reactant concentration. journaljpri.com
| Condition | Primary Pathway | Kinetic Model | Key Findings | Source |
|---|---|---|---|---|
| Solid-State (Thermal) | Deamination / Oxidation | Biphasic First-Order | Degradation is more rapid initially. | nih.gov |
| Solid-State (Non-isothermal) | Thermal Decomposition | Isoconversional Methods | Used to calculate the activation energy of degradation. | nih.gov |
| Aqueous Solution | Deiodination | pH-dependent rate constants | Mechanism varies with pH (proton attack in acid, water attack in base). | nih.gov |
| Solution (Sunlight Exposure) | Photodecomposition | Zero-Order | Rate of degradation is constant over time. | journaljpri.com |
Influence of Environmental Factors on Chemical Stability (e.g., Temperature, Humidity, Oxygen, Light)
The chemical stability of thyroxine sodium salt is significantly influenced by several environmental factors. The molecule is known to be sensitive to light, heat, oxygen, and moisture. google.commedcraveonline.com Degradation can lead to a loss of potency in pharmaceutical formulations, making a thorough understanding of these influences critical. nih.gov
Temperature: Elevated temperatures accelerate the degradation of thyroxine sodium. nih.gov Studies conducted under accelerated stability conditions, such as 40°C and 60°C, show a rapid decline in the compound's potency. nih.gov For instance, increasing the temperature to 60°C can place the molecule at its threshold temperature, leading to rapid degradation. nih.gov However, one study noted that at temperatures up to 100°C, the thermal effect was negligible over a short exposure time compared to the effect of light. journaljpri.com The degradation process at elevated temperatures has been described as following a biphasic first-order kinetic model, with an initial period of rapid degradation followed by a slower phase. medcraveonline.comuri.edu
Humidity: Moisture is a critical factor in the degradation of thyroxine sodium salt. google.comnih.gov The compound is hygroscopic and degrades quickly under conditions of high humidity. google.comgoogle.com In the solid state, thyroxine sodium was found to degrade by up to 40% in the presence of moisture when exposed to higher temperatures, whereas it remained relatively stable in a dry state under the same temperature conditions. nih.gov High relative humidity (RH), such as 75% RH, is commonly used in accelerated stability studies and has been shown to promote significant degradation, particularly in the presence of certain excipients. nih.govnih.gov The combination of high temperature and high humidity is particularly detrimental to the stability of the compound. juniperpublishers.com
Oxygen: Molecular oxygen plays a crucial role in the degradation of thyroxine sodium, especially when the compound is in a dehydrated state. nih.govresearchgate.net Research has shown that dehydrated thyroxine sodium samples degrade significantly when subjected to dry conditions in the presence of molecular oxygen. nih.gov Conversely, dehydrated samples remained stable when oxygen was removed from the storage environment. nih.govresearchgate.net This suggests that oxidative degradation pathways are a key mechanism of instability. researchgate.netbrighton.ac.uk
Light: Thyroxine sodium is sensitive to light and can undergo photo-decomposition. medcraveonline.comjournaljpri.comnih.gov Exposure to direct sunlight has been shown to cause significant degradation. journaljpri.com One study found that exposing a solution of thyroxine sodium to direct sunlight for 80 minutes resulted in over 60% decomposition, following zero-order kinetics. journaljpri.com Pharmaceutical preparations are therefore recommended to be stored in light-resistant containers to maintain potency. medcraveonline.com
| Environmental Factor | Observed Effect on Thyroxine Sodium Salt Stability | Key Findings |
|---|---|---|
| Temperature | Degradation rate increases with temperature. nih.gov | Rapid degradation observed at temperatures like 60°C. nih.gov The degradation pathway can be biphasic. medcraveonline.comuri.edu |
| Humidity | Highly detrimental; the compound is hygroscopic and degrades rapidly in high humidity. google.comgoogle.com | Degradation of up to 40% observed in the presence of moisture at elevated temperatures. nih.gov Formulations with hygroscopic excipients are particularly vulnerable. juniperpublishers.com |
| Oxygen | Causes significant degradation, particularly in the dehydrated state. nih.govresearchgate.net | Dehydrated samples are stable if oxygen is excluded, indicating an oxidative degradation mechanism. nih.gov Hydrated forms show more stability in the presence of oxygen. nih.govresearchgate.net |
| Light | Causes significant photo-decomposition. medcraveonline.comjournaljpri.com | Exposure to direct sunlight can lead to over 60% decomposition in a short period. journaljpri.com Light-resistant storage is necessary. medcraveonline.com |
In Vitro Compatibility Research with Excipient Systems
The selection of excipients is critical for the formulation of a stable thyroxine sodium salt dosage form. nih.gov Although often considered inert, excipients can interact with the active pharmaceutical ingredient (API), leading to degradation and a reduction in therapeutic activity. nih.gov
Numerous studies have identified incompatibilities between thyroxine sodium salt and common pharmaceutical excipients. These interactions are often accelerated by heat and humidity. nih.govnih.gov
Key incompatible excipients include:
Carbohydrates and Sugar Alcohols: Lactose (both anhydrous and monohydrate), mannitol, and sorbitol have been shown to be incompatible with thyroxine sodium, causing significant chemical decomposition. nih.govnih.govacs.orgsemanticscholar.org The interaction may involve the aldehyde group in reducing sugars reacting with the amino group of thyroxine. uri.edu
Polymers: Povidone and crospovidone have been identified as causing substantial API degradation. nih.govresearchgate.net These excipients are often hygroscopic, and the absorbed moisture can accelerate the degradation process. nih.govjuniperpublishers.comnih.gov
Surfactants: Sodium lauryl sulfate (B86663) (SLS) has been shown to lead to unfavorable degradation of thyroxine sodium. nih.govresearchgate.net SLS exhibits deliquescence at high relative humidity, which can promote drug degradation. juniperpublishers.comresearchgate.net
Cellulose (B213188) Derivatives and Disintegrants: Microcrystalline cellulose and croscarmellose sodium have also been reported to cause pronounced chemical decomposition. nih.govacs.org
The primary degradation pathways resulting from these interactions are deiodination and deamination. nih.govresearchgate.netresearchgate.net Additionally, acidic excipients can induce the disproportionation of the sodium salt into its less stable free acid form. nih.govacs.org
| Excipient Category | Incompatible Excipients | Observed Interaction/Degradation |
|---|---|---|
| Sugars/Sugar Alcohols | Lactose, Mannitol, Sorbitol | Significant chemical decomposition and interaction. nih.govsemanticscholar.org |
| Polymers | Povidone, Crospovidone | Cause significant API degradation, often linked to their hygroscopic nature. nih.govjuniperpublishers.com |
| Surfactants | Sodium Lauryl Sulfate (SLS) | Unfavorable degradation, exhibits deliquescence at high humidity. nih.govresearchgate.net |
| Cellulose/Disintegrants | Microcrystalline Cellulose, Croscarmellose Sodium | Pronounced chemical decomposition. nih.govacs.org |
| Acidic Excipients | General Acidic Excipients | Induce salt disproportionation to form the free acid, levothyroxine. nih.govacs.org |
To ensure the stability of thyroxine sodium formulations, several strategies can be employed to mitigate the degradation caused by excipients.
Careful Excipient Selection: The most direct strategy is to avoid excipients known to be incompatible with thyroxine sodium. nih.govnih.gov Studies have identified several compatible excipients, including magnesium stearate, sodium stearyl fumarate, starch, gelatin, talc, and colloidal silicon dioxide. nih.govnih.govacs.orgsemanticscholar.org
pH Modification: The pH of the formulation's microenvironment plays a significant role in stability. nih.govresearchgate.net Creating a more basic microenvironment can improve the stability of thyroxine sodium. The use of basic pH modifiers like sodium carbonate, sodium bicarbonate, or magnesium oxide has been shown to lead to more stable tablet formulations. nih.govresearchgate.net
Use of Antioxidants: Since oxidative degradation is a known instability pathway, incorporating antioxidants into the formulation can enhance stability. google.combrighton.ac.uk Antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) have been investigated for their ability to inhibit oxidative degradation of thyroxine. google.combrighton.ac.uk
Control of Moisture: Given the detrimental effect of humidity, using non-hygroscopic excipients can prevent moisture uptake and subsequent degradation. juniperpublishers.com Additionally, manufacturing processes and packaging should be designed to minimize moisture content and prevent its ingress during storage. google.comnih.gov For example, blister packs can offer protection against environmental moisture. google.com
Impact of Salt Form and Hydration State on Chemical Stability
The solid-state form of thyroxine sodium, including its salt form and hydration state, has a profound impact on its chemical stability. nih.gov The commercially available and most studied form is the pentahydrate sodium salt. nih.govnih.govnih.gov
While the pure pentahydrate crystal is relatively stable, its stability is closely linked to its water of hydration. juniperpublishers.comnih.govresearchgate.net The loss of these bound water molecules, a process known as dehydration, can compromise the drug's chemical stability. juniperpublishers.com Studies have shown that hygroscopic excipients like povidone can induce partial dehydration of the pentahydrate form to a monohydrate form. nih.govacs.orgresearchgate.net
The dehydrated form of thyroxine sodium is significantly more susceptible to degradation, particularly oxidative degradation in the presence of molecular oxygen. nih.govresearchgate.net Research comparing hydrated and dehydrated samples found that hydrated samples were stable in the presence of oxygen, while dehydrated samples degraded significantly under the same conditions. nih.gov This suggests that the lattice water in the pentahydrate structure plays a protective role, possibly by preventing oxidative decomposition. researchgate.net Therefore, maintaining the pentahydrate state is crucial for the stability of the drug substance in a final dosage form. researchgate.netresearchgate.net
Molecular and Biochemical Research Perspectives of Thyroxine Sodium Salt
Thyroid Hormone Receptor Interactions in Defined In Vitro Systems
The biological activity of thyroxine is primarily mediated through its interaction with nuclear thyroid hormone receptors (TRs), which exist as two main isoforms, TRα and TRβ. wikipedia.org These receptors function as ligand-activated transcription factors that regulate the expression of a wide array of genes crucial for development, metabolism, and cellular homeostasis. ub.edu The stereochemistry of the thyroxine molecule plays a critical role in its binding affinity and subsequent receptor activation.
Comparative Binding Affinities and Specificity of DL-Thyroxine and its Isomers to Receptors
The affinity of thyroxine and its stereoisomers for thyroid hormone receptors is a key determinant of their biological potency. Research has consistently shown a stereospecific preference of TRs for the L-isomer of thyroid hormones. L-Triiodothyronine (L-T3) is generally considered the most biologically active form, binding to TRs with an affinity approximately 10-fold higher than that of L-thyroxine (L-T4). nih.gov
| Ligand | Receptor Isoform | Relative Binding Affinity/Potency | Reference |
| L-Triiodothyronine (L-T3) | TR (general) | Highest | nih.gov |
| L-Thyroxine (L-T4) | TR (general) | ~10-fold lower than L-T3 | nih.gov |
| D-Triiodothyronine (D-T3) | TR (general) | 5 to 6-fold lower than L-T3 | nih.gov |
It is also noteworthy that different TR isoforms may exhibit subtle differences in their relative affinities for thyroxine. For instance, in vitro studies have suggested that TRα1 may have a slightly higher relative affinity for L-T4 compared to TRβ1. tandfonline.com
Ligand-Induced Conformational Dynamics of Thyroid Hormone Receptors
The binding of a ligand to the thyroid hormone receptor's ligand-binding domain (LBD) induces significant conformational changes that are essential for the regulation of gene transcription. nih.gov Upon binding of an agonist like L-thyroxine, the receptor undergoes a structural rearrangement. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, which are necessary for initiating gene transcription. ub.edu
X-ray crystallography studies have provided detailed insights into these conformational shifts. The binding of L-thyroxine into the hydrophobic core of the LBD causes a repositioning of the C-terminal helix (helix 12). researchgate.net This repositioning is crucial for creating a binding surface for coactivator proteins. researchgate.net Even though L-T4 has a lower affinity than L-T3, it still acts as an agonist, inducing a conformational state that is competent for transcriptional activation. nih.gov
Limited proteolytic analysis and electrophoretic mobility shift assays have demonstrated that the conformational changes induced by various natural and synthetic thyroxine derivatives are fundamentally similar, leading to either the release of transcriptional repression (in the case of TR homodimers) or the activation of transcription (in the case of TR/RXR heterodimers). doi.org While specific comparative studies on the conformational dynamics induced by DL-thyroxine are scarce, it is understood that the L-isomer component is primarily responsible for inducing the functionally active receptor conformation. The D-isomer, due to its weaker binding, would be less effective at inducing these critical structural changes.
Enzymatic Biotransformation and Metabolism Studies (In Vitro and Cellular Models)
The biological activity of thyroxine is tightly regulated by a series of enzymatic biotransformations. These metabolic pathways, primarily deiodination and conjugation, modulate the local and systemic concentrations of active thyroid hormones.
Detailed Analysis of Deiodination Pathways of Thyroxine (T4) to Triiodothyronine (T3) and Reverse Triiodothyronine (rT3)
The most significant metabolic pathway for thyroxine is deiodination, the enzymatic removal of iodine atoms. This process is catalyzed by a family of selenoenzymes known as deiodinases. nih.gov Deiodination can either activate or inactivate thyroid hormones. The conversion of T4 to the more potent T3 is an activation step, while the conversion of T4 to reverse T3 (rT3) is an inactivation pathway. wikipedia.org
Three distinct types of deiodinases have been identified, each with unique tissue distribution, substrate specificity, and regulatory mechanisms. researchgate.netnih.gov
Type 1 Deiodinase (DIO1): This enzyme is primarily located in the liver, kidneys, and thyroid gland. researchgate.net DIO1 can catalyze both outer ring deiodination (ORD) to produce T3 and inner ring deiodination (IRD) to produce rT3. nih.gov It is considered a major source of circulating T3. nih.gov
Type 2 Deiodinase (DIO2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, DIO2 exclusively catalyzes the ORD of T4 to generate T3. wikipedia.org This enzyme is crucial for providing locally controlled sources of T3 in specific tissues. wikipedia.org
Type 3 Deiodinase (DIO3): As the primary physiological inactivator of thyroid hormones, DIO3 is predominantly found in the brain, skin, and placenta. wikipedia.org It exclusively catalyzes the IRD of T4 to rT3 and of T3 to diiodothyronine (T2), thereby terminating their biological activity. researchgate.net
The stereochemistry of thyroxine influences its susceptibility to deiodination. While L-thyroxine is the preferred substrate for all three deiodinases, the metabolism of D-thyroxine by these enzymes is less efficient.
| Deiodinase Enzyme | Location | Primary Function | Substrate Preference |
| DIO1 | Liver, Kidney, Thyroid | T4 to T3 (activation) and T4 to rT3 (inactivation) | L-isomers |
| DIO2 | Brain, Pituitary, Brown Adipose Tissue | T4 to T3 (local activation) | L-isomers |
| DIO3 | Brain, Skin, Placenta | T4 to rT3 and T3 to T2 (inactivation) | L-isomers |
Investigation of Conjugation Pathways and Metabolite Formation
In addition to deiodination, thyroxine undergoes conjugation reactions, which are phase II metabolic processes that increase the water solubility of the hormone and facilitate its excretion. The two main conjugation pathways are glucuronidation and sulfation. doi.org
Glucuronidation: This process involves the attachment of glucuronic acid to the phenolic hydroxyl group of thyroxine, catalyzed by UDP-glucuronosyltransferases (UGTs). doi.org Glucuronidated thyroxine is then primarily excreted into the bile. nih.gov In vitro studies using rat and human hepatocytes have shown that glucuronidation is a significant metabolic pathway for T4. tandfonline.com Interestingly, there appear to be species-specific differences, with glucuronidation being a more dominant pathway in rats compared to humans, where deiodination is favored. tandfonline.com
Sulfation: This pathway involves the addition of a sulfate (B86663) group to the phenolic hydroxyl group of thyroxine, catalyzed by sulfotransferases (SULTs). Sulfated thyroxine can be a substrate for DIO1, leading to accelerated deiodination and inactivation.
| Conjugation Pathway | Enzyme Family | Function |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Increases water solubility for biliary excretion |
| Sulfation | Sulfotransferases (SULTs) | Can facilitate subsequent deiodination and inactivation |
Comparative Biochemical Activity of D- and L-Thyroxine Isomers
The stereochemistry of the thyroxine molecule is a critical determinant of its biological activity. The naturally occurring and most biologically active form is L-thyroxine. drugbank.com The D-isomer, D-thyroxine, exhibits significantly lower biological potency.
The differential effects of D- and L-thyroxine isomers begin at the level of binding to transport proteins and receptors. L-thyroxine binds with higher affinity to plasma transport proteins such as thyroxine-binding globulin (TBG) and transthyretin (TTR), also known as thyroxine-binding prealbumin (TBPA). researchgate.net This higher affinity of the L-isomer is also observed at the level of the nuclear thyroid hormone receptors. researchgate.net
Table 2: Comparison of D- and L-Thyroxine Isomer Activity
| Feature | L-Thyroxine | D-Thyroxine |
|---|---|---|
| Biological Activity | High | Low |
| Binding to Transport Proteins | High Affinity | Lower Affinity |
| Binding to Nuclear Receptors | High Affinity | Lower Affinity |
| Genomic Action | Potent | Weak |
| Non-Genomic Action | Physiologically Relevant | Minor Physiological Relevance |
Research into D-Thyroxine's Influence on Other Biochemical Processes (e.g., metabolic enzyme inhibition)
Early research into the biochemical effects of thyroxine analogs revealed that the D-isomer of thyroxine (D-thyroxine) exhibits quantitatively different effects on various metabolic pathways compared to its naturally occurring L-isomer (L-thyroxine). While L-thyroxine is the metabolically active form of the hormone, D-thyroxine is not entirely inert and has been the subject of investigation for its distinct biochemical properties, particularly its influence on metabolic enzymes.
Studies have demonstrated that D-thyroxine is significantly less potent than L-thyroxine in eliciting systemic metabolic responses. For instance, research on glucose metabolism in rats indicated that D-thyroxine was approximately ten times less potent than L-thyroxine in its ability to inhibit glucose-induced insulin (B600854) secretion. Furthermore, the hyperglycemic effect observed with D-thyroxine administration was less pronounced than that seen with L-thyroxine. These findings suggest that while the biochemical actions of the two isomers may be qualitatively similar, their quantitative impact on metabolic regulation differs substantially.
The influence of D-thyroxine on specific metabolic enzymes has been a key area of investigation. Research has explored its effects on enzymes involved in carbohydrate and lipid metabolism, often in comparison to L-thyroxine. While much of the detailed enzymatic research has focused on the more potent L-isomer, the available data for D-thyroxine provides insight into its unique biochemical profile.
Detailed Research Findings
Investigations into the enzymatic effects of D-thyroxine have shown a differential impact on various metabolic enzymes. For example, studies on hepatic enzymes have revealed that both D- and L-thyroxine can influence enzymes central to gluconeogenesis and lipogenesis.
Regarding lipid metabolism, thyroid hormones are known to influence enzymes such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is a rate-limiting enzyme in cholesterol synthesis. The hypocholesterolemic effect of D-thyroxine, which has been a primary focus of its research, is thought to be mediated, at least in part, through its interaction with hepatic enzyme systems involved in cholesterol and bile acid metabolism. However, the precise mechanisms and comparative inhibitory effects on these enzymes versus L-thyroxine are still areas of ongoing research.
The following table summarizes the comparative effects of D-thyroxine and L-thyroxine on selected biochemical processes and enzymes based on available research findings.
| Biochemical Process/Enzyme | Effect of D-Thyroxine | Comparative Potency/Effect vs. L-Thyroxine | References |
|---|---|---|---|
| Glucose-Induced Insulin Secretion Inhibition | Inhibitory | Approximately 10 times less potent than L-thyroxine. | nih.gov |
| Hyperglycemic Effect | Present, but less pronounced. | Less potent in inducing hyperglycemia compared to L-thyroxine. | nih.gov |
| Hepatic Glucose-6-Phosphatase | Stimulatory effect is observed, though less potent than L-thyroxine. | Research suggests a weaker induction compared to L-thyroxine's significant increase in activity. | ebm-journal.orgnih.gov |
| Hepatic Malic Enzyme | Stimulatory effect is observed, contributing to its influence on lipogenesis. | Studies on thyroid hormone effects indicate a stimulatory role, with D-thyroxine expected to have a less potent effect than L-thyroxine. | frontiersin.orgumich.edu |
| Mitochondrial α-Glycerophosphate Dehydrogenase | Stimulatory effect, contributing to increased metabolic rate. | Considered to have a less pronounced effect compared to L-thyroxine. | frontiersin.org |
It is important to note that much of the research on the direct enzymatic effects of D-thyroxine is older, and modern molecular techniques could provide more detailed insights into its mechanisms of action, including specific enzyme inhibition kinetics. The general consensus from the available literature is that the biological effects of D-thyroxine are qualitatively similar but quantitatively reduced compared to L-thyroxine.
Advanced Analytical Methodologies for Dl Thyroxine Sodium Salt Characterization
Chromatographic Techniques Development and Validation
Chromatography is a cornerstone for the separation and analysis of DL-thyroxine sodium salt. The development and validation of various chromatographic methods are essential for resolving the compound from its related substances and its enantiomeric counterpart.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of thyroxine sodium salt in bulk and pharmaceutical forms. ijpsnonline.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach, offering robust and reproducible methods for assay and purity evaluation. wjbphs.com
Method development often involves optimizing parameters such as the stationary phase, mobile phase composition, pH, flow rate, and detection wavelength. globalresearchonline.netjonuns.com C18 columns are frequently used for the chromatographic separation. researchgate.netjneonatalsurg.com The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or orthophosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netjneonatalsurg.comnih.gov Adjusting the pH of the mobile phase is crucial for achieving optimal separation and peak shape. jonuns.com Detection is commonly performed using a UV detector, typically at a wavelength of 225 nm, where thyroxine exhibits significant absorbance. globalresearchonline.netresearchgate.netnih.gov
Validation of these HPLC methods is conducted according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust. globalresearchonline.netjneonatalsurg.com Linearity is typically established over a concentration range relevant to the assay, with correlation coefficients (r²) consistently greater than 0.99. jneonatalsurg.comnih.gov
Table 1: Examples of RP-HPLC Methods for Thyroxine Sodium Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| C18 (250 mm × 4.6 mm, 5 µm) | Phosphate buffer (pH 3.0) : Methanol (55:45 v/v) | 1.0 | 225 | Not Specified |
| Welch Ultisil XB-CN (150 x 4.6 mm, 5µm) | 0.05% OPA Buffer : Acetonitrile (72:28 v/v) | 1.0 | 221 | 3.7 |
| YMC Pack Pro C18 RS (150 x 4.6 mm, 3µm) | Buffer (pH 3.9) : Acetonitrile/Methanol (90:10) | 0.8 | 225 | Not Specified |
| C18 | Acetonitrile : Deionized water with 0.05% orthophosphoric acid (40:60 v/v) | 1.5 | 225 | 6.73 |
This table is generated based on data from multiple sources. wjbphs.comglobalresearchonline.netresearchgate.netjneonatalsurg.com
Since thyroxine possesses a chiral center, the separation of its D- and L-enantiomers is crucial, particularly as the L-isomer (Levothyroxine) is the biologically active form. nih.gov Enantioselective HPLC methods are specifically designed to resolve this racemic mixture (DL-thyroxine) and determine the enantiomeric purity. researchgate.net
Two primary strategies are used for chiral separation in HPLC: chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs).
Chiral Stationary Phases (CSPs): These columns contain a chiral selector immobilized on the support material. For thyroxine enantiomers, teicoplanin-based (e.g., Chirobiotic T) and crown ether-based CSPs have proven effective. nih.govresearchgate.net A study utilizing a Chirobiotic T column achieved baseline separation (Resolution, Rs > 3.0) of thyroxine enantiomers using a mobile phase of methanol and 0.1% triethylammonium (B8662869) acetate (B1210297) at pH 4.0. researchgate.net
Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. A common method involves using a copper(II) complex with an amino acid, such as L-proline, in the mobile phase with a standard silica (B1680970) gel column. researchgate.netnih.gov The L-T4 and D-T4 enantiomers are separated based on the differential stability of the diastereomeric complexes formed. The elution order can be reversed by simply switching the chirality of the mobile phase additive (e.g., from L-proline to D-proline). researchgate.net
These methods allow for the detection and quantification of small amounts of the unwanted enantiomer, for instance, determining 0.2% of the L-isomer in D-tetraiodothyronine. researchgate.net
Table 2: Enantioselective HPLC Method Parameters for Thyroxine
| Chiral Separation Approach | Chiral Selector | Stationary Phase | Mobile Phase | Detection |
| Chiral Stationary Phase (CSP) | Teicoplanin | Chirobiotic T (250 mm × 4.6 mm) | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v) | UV at 215 nm |
| Chiral Mobile Phase Additive (CMPA) | L-proline copper(II) complex | Silica Gel | Acetonitrile–water (35:65 v/v) containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine (B128534) (TEA), pH 5.42 | Not Specified |
This table is compiled from data found in scientific literature. researchgate.netresearchgate.net
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and screening of DL-thyroxine sodium salt. ijpsnonline.comsigmaaldrich.com It is particularly useful for preliminary identification, checking for the presence of major impurities, and monitoring the progress of chemical reactions. chemistryhall.comlibretexts.org
In TLC, separation occurs on a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel. chemistryhall.com The plate is placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. Components of the spotted sample travel at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. chemistryhall.comlibretexts.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter used for identification under specific conditions. libretexts.org While HPLC is preferred for precise quantification, TLC is a valuable tool for rapid screening in quality control. ijpsnonline.comsigmaaldrich.com
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic methods provide information about the molecular structure and concentration of DL-thyroxine sodium salt by measuring its interaction with electromagnetic radiation.
UV-Visible spectrophotometry is a straightforward and accessible technique for the quantification of thyroxine. ijpsnonline.com The method is based on the principle that the molecule absorbs light in the UV-Vis region at specific wavelengths. Thyroxine exhibits characteristic absorption maxima (λmax) at approximately 224 nm and 302 nm. sielc.com
For quantitative analysis, Beer's law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by plotting absorbance versus concentration for a series of standard solutions. The concentration of an unknown sample can then be determined from its absorbance. lew.ro Derivative spectrophotometry can also be employed to enhance specificity and resolve the drug's spectrum from excipient interference. conicet.gov.arresearchgate.net One study developed a second-derivative UV method that quantified levothyroxine sodium at 253 nm, demonstrating linearity in the range of 3.0–40.0 μg/mL. conicet.gov.arresearchgate.net
This technique is also valuable for monitoring degradation, as the formation of degradation products can lead to changes in the UV absorption spectrum. researchgate.net By tracking the decrease in absorbance at the λmax of the parent drug or the appearance of new peaks, the stability of DL-thyroxine sodium salt under various stress conditions can be assessed. researchgate.net
Table 3: Validation Parameters for UV Spectrophotometric Methods for Thyroxine Sodium
| Method | Wavelength (nm) | Linearity Range (μg/mL) | Limit of Detection (LOD) (μg/mL) | Limit of Quantitation (LOQ) (μg/mL) |
| Derivative UV (2D) | 253 | 3.0–40.0 | Not Specified | Not Specified |
| Colorimetric | 382 | 0.1–1.5 | 0.0052 | 0.0157 |
Data compiled from published research articles. researchgate.netresearchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation and identification of DL-thyroxine sodium salt. pensoft.netwisdomlib.org The FTIR spectrum provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's chemical bonds, which vibrate at specific frequencies. nih.gov
The spectrum of thyroxine reveals characteristic absorption bands corresponding to its various functional groups. These include vibrations for O-H and N-H stretching, aromatic C=C stretching, and C-O (ether) bonds. nih.gov For instance, a quantitative method has been developed using the peak band area corresponding to the C=C bond centered at 1409 cm⁻¹ for the determination of levothyroxine sodium. pensoft.netresearchgate.net
FTIR is also a key tool in preformulation for conducting drug-excipient compatibility studies. nih.govconicet.gov.ar To assess compatibility, a physical mixture of DL-thyroxine sodium salt and an excipient is prepared and its FTIR spectrum is compared to the spectra of the individual components. nih.govresearchgate.net The appearance of new peaks, or the shifting or disappearance of characteristic peaks of the drug, can indicate a chemical interaction between the drug and the excipient. conicet.gov.ar Such studies have shown, for example, that levothyroxine sodium is incompatible with excipients like lactose, mannitol, and sorbitol. nih.govnih.gov
Table 4: Characteristic FTIR Absorption Bands for Levothyroxine Sodium
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| 3400 - 3000 | O-H and N-H stretching | Phenolic hydroxyl, amine |
| 1600 - 1450 | C=C stretching | Aromatic rings |
| ~1409 | C=C stretching | Aromatic rings |
| 1300 - 1000 | C-O stretching | Ether linkage |
This table presents typical regions for functional groups found in thyroxine and is based on general spectroscopic principles and specific findings. pensoft.netnih.gov
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a cornerstone for the structural elucidation and quantification of thyroxine and its related substances.
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for achieving the highest level of accuracy and precision in quantitative analysis. The technique involves spiking a sample with a known amount of an isotopically labeled version of the analyte (e.g., deuterium-labeled or ¹³C-labeled thyroxine) which serves as an internal standard. nih.govresearchgate.net Because the labeled standard is chemically identical to the analyte, it co-elutes and co-ionizes, allowing for the correction of variations during sample preparation and analysis. nih.gov This "exact matching" approach minimizes analytical errors, leading to highly reliable results. researchgate.net
IDMS, typically coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the foundation for candidate reference measurement procedures for thyroxine. nih.gov This methodology has been successfully developed for the analysis of thyroxine in complex matrices like human serum, achieving limits of quantification down to 0.5 ng/g. researchgate.net The precision of these methods is exceptional, with reported within-day and between-day coefficients of variation (CVs) often below 7.1%. nih.gov The accuracy and reliability of IDMS make it indispensable for establishing reference values and for the validation of routine analytical methods. nih.gov
Table 1: Performance Characteristics of IDMS Methods for Thyroxine Quantification
| Method | Matrix | Limit of Quantification (LOQ) | Precision (CV%) | Reference |
| LC/MS/MS with 'exact matching' IDMS | Human Serum | 0.5 ng/g | Not specified | researchgate.net |
| ID-LC-MS/MS (Candidate cRMP) | Human Serum | Not specified | Adequate precision demonstrated | nih.gov |
| ID-Tandem Mass Spectrometry | Human Serum/Plasma | Not specified | Within-day and between-day CVs ≤ 7% | researchgate.net |
The safety and efficacy of pharmaceutical products are directly linked to their purity. Strict regulations require a detailed chemical analysis to characterize any potentially toxic or pharmacologically active impurities. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) hyphenated with High-Resolution Mass Spectrometry (HRMS) provides a powerful workflow for the comprehensive impurity profiling of synthetic thyroxine. nih.govresearchgate.net This approach allows for the rapid detection and structural elucidation of trace-level impurities within short analysis times. nih.gov
Research has led to the detection of numerous impurities in different batches of synthetic thyroxine. nih.gov Structural elucidation is accomplished through a combination of accurate mass measurements, calculation of molecular formulas, and multi-stage mass spectrometry (MSⁿ). nih.govresearchgate.net These studies have successfully identified various classes of impurities, some of which were previously unknown. nih.govnih.gov
Key classes of impurities and metabolites identified include:
Products of Deiodination: Molecules that have lost one or more iodine atoms, such as triiodothyronine (T3) and diiodothyronine (T2). nih.govendocrine-abstracts.org
Aliphatic Chain Oxidation Products: Modifications to the alanine (B10760859) side chain of the thyroxine molecule. nih.gov
Dimeric Compounds: A class of derivatives formed by the linking of two thyroxine molecules. nih.gov
Lactose Adducts: Impurities formed via a Maillard reaction between thyroxine and lactose, an excipient commonly used in tablet formulations. juniperpublishers.com
LC-MS/MS is also the definitive method for identifying and quantifying thyroxine metabolites in biological samples. endocrine-abstracts.orgthermofisher.cn Sensitive and specific LC-MS/MS methods have been developed for the simultaneous quantitation of up to 11 thyroid hormones and their metabolites in serum, including thyroacetic acid derivatives. thermofisher.cnendocrine-abstracts.org These methods are crucial for advancing research into thyroid hormone metabolism in both normal physiology and disease states. endocrine-abstracts.orgendocrine-abstracts.org
Table 2: Selected Impurities of Thyroxine Identified by LC-HRMS
| Impurity Class | Specific Example | Description | Reference |
| Deiodination Product | Liothyronine (T3) | Loss of one iodine atom. | nih.govjuniperpublishers.com |
| Aliphatic Chain Oxidation | N-formyl-thyroxine | Oxidation of the amino group on the side chain. | researchgate.net |
| Dimerization Product | Thyroxine Dimer | Covalent linkage of two thyroxine molecules. | nih.gov |
| Adduct Formation | Lactose Adduct | Reaction product of thyroxine and lactose. | juniperpublishers.com |
Electrochemical and Other Advanced Analytical Approaches
Beyond mass spectrometry, a range of other advanced analytical techniques offer alternative or complementary approaches for the characterization of DL-thyroxine sodium salt.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of chiral molecules like thyroxine. nih.gov CE methods have been developed for the enantioselective determination of thyroxine enantiomers (D- and L-thyroxine) in pharmaceutical formulations. nih.gov
Baseline separation of the enantiomers can be achieved using chiral selectors added to the buffer, such as a Cu(II)/L-proline complex, which operates on a ligand-exchange mechanism. nih.gov The performance of the separation is optimized by adjusting parameters like buffer pH, selector concentration, and temperature. nih.gov Detection in CE systems can be accomplished using conventional UV absorbance or more specific detectors like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for iodine-specific detection, offering detection limits in the sub-microgram per milliliter range for each enantiomer. nih.gov
Table 3: Example of a Capillary Electrophoresis Method for Thyroxine Enantiomer Separation
| Parameter | Condition | Reference |
| Technique | Ligand-Exchange Capillary Electrophoresis (LE-CE) | nih.gov |
| Chiral Selector | Cu(II)/L-proline complex (ratio 1:8) | nih.gov |
| Buffer | 15 mmol/L Borate buffer (pH 9.6) with 10% v/v acetonitrile | nih.gov |
| Detection | UV (226 nm) or ICP-MS (¹²⁷I) | nih.gov |
| Limit of Detection | ~0.30 µg/mL for each enantiomer | nih.gov |
Luminescence-based assays, particularly those involving chemiluminescence (CL), offer high sensitivity for the detection of thyroxine. One approach involves coupling CE with CL detection, where the assay is based on the enhancement effect of thyroxine on the CL reaction between luminol (B1675438) and potassium permanganate. nih.gov This method has demonstrated a wide linear range and a low detection limit of 2.0 x 10⁻⁸ M. nih.gov Microchip electrophoresis (MCE) has also been combined with CL in a competitive immunoassay format for quantifying thyroxine, achieving a detection limit of 2.2 nM. nih.gov
Voltammetric methods represent another sensitive analytical approach for thyroxine determination. nih.gov These electrochemical techniques measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. researchgate.net Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often used due to their high sensitivity and beneficial signal-to-noise ratio. nih.gov A voltammetric method using a renewable mercury film silver-based electrode has been developed for levothyroxine sodium, yielding a linear response in the nanomolar concentration range with good repeatability. researchgate.net
Sequential Injection Analysis (SIA) is an automated flow analysis technique that offers significant advantages in terms of reduced reagent and sample consumption, making it an environmentally friendlier alternative to other flow-based methods. libretexts.orgmdpi.com SIA utilizes a computer-controlled multiposition valve and a bi-directional pump to aspirate precise volumes of sample and reagents into a holding coil in a stacked sequence. libretexts.org By reversing the pump flow, the stacked zones are mixed and propelled towards a detector. libretexts.org
While specific applications of SIA for DL-thyroxine sodium salt are not extensively detailed in recent literature, the system's versatility makes it highly suitable for automating the chemistries used in other analytical methods. libretexts.orgijpsnonline.com For instance, an SIA system could be readily configured to perform the chemiluminescence assays described previously, automating the precise mixing of thyroxine with luminol and an oxidizing agent before detection. nih.gov This would improve sample throughput and reproducibility, making it a valuable tool for routine quality control analysis of pharmaceutical formulations. libretexts.org
Rigorous Method Validation and Quality Control Parameters in Research
The characterization of DL-thyroxine sodium salt in a research setting demands analytical methodologies that are not only sensitive and selective but also rigorously validated to ensure the reliability and reproducibility of data. Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. This involves a series of experiments designed to assess the performance characteristics of the method, ensuring that it consistently produces accurate and precise results. Key parameters evaluated during validation include accuracy, precision, specificity, linearity, range, and the limits of detection and quantification. These parameters are essential for establishing a robust quality control framework for the analysis of DL-thyroxine sodium salt.
Assessment of Accuracy, Precision, Specificity, Linearity, and Analytical Range
The validation of analytical methods for DL-thyroxine sodium salt is a systematic process that confirms the reliability of the procedure. nih.gov According to United States Pharmacopeia (USP) Category I requirements, these validation characteristics are fundamental. nih.govsemanticscholar.orgresearchgate.net
Accuracy and Precision: Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov For DL-thyroxine sodium salt, accuracy is often determined by analyzing quality control (QC) standards at multiple concentration levels. nih.gov Studies using High-Performance Liquid Chromatography (HPLC) have demonstrated accuracy ranging from 90% to 110% for low QC standards and 95% to 105% for medium and high QC standards. nih.govjneonatalsurg.com
Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day or intermediate precision (reproducibility). nih.govoup.com This is typically expressed as the percentage relative standard deviation (%RSD). For HPLC methods, precision is consistently found to be less than 2% at all QC levels, which is well within acceptable limits for pharmaceutical analysis. nih.govjneonatalsurg.com Another study focusing on cleaning validation reported %RSD values for precision and intermediate precision as 2.80 and 0.98, respectively. researchgate.net
Specificity: Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For DL-thyroxine sodium salt, this is often demonstrated by showing that there are no interfering peaks at the retention time of the analyte when analyzing blank samples or placebos. nih.gov The development of HPLC methods for levothyroxine sodium has specifically aimed to resolve the active ingredient from co-eluting substances introduced by dissolution media and formulation excipients, thereby ensuring method specificity. nih.gov
Linearity and Analytical Range: Linearity describes the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov For HPLC analysis of levothyroxine, linearity is typically confirmed with a correlation coefficient (r²) of greater than 0.99. nih.govjneonatalsurg.com The analytical range can vary depending on the specific method and its intended application.
| Parameter | Finding | Reference |
|---|---|---|
| Accuracy | 95% to 105% for medium and high QC standards | nih.govjneonatalsurg.com |
| Precision (%RSD) | < 2% at all QC levels | nih.govjneonatalsurg.com |
| Intermediate Precision (%RSD) | 0.98 | researchgate.net |
| Linearity (r²) | ≥ 0.999 | nih.govjneonatalsurg.com |
| Analytical Range | 0.08–0.8 µg/mL | nih.govjneonatalsurg.com |
| 0.0045–27 ppm | researchgate.net |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.orgresearchgate.net
For DL-thyroxine sodium salt, these limits are highly dependent on the analytical technique employed. Standard HPLC-UV methods developed for applications like cleaning validation have achieved an LOD of 0.002 parts per million (ppm) and an LOQ of 0.006 ppm. researchgate.net Another validated RP-HPLC method reported an LOD of 0.03 µg/mL and an LOQ of 0.09 µg/mL. jneonatalsurg.com
More advanced techniques, such as ultrahigh-performance liquid chromatography and isotope dilution tandem mass spectrometry (UPLC–ID-MS-MS), offer significantly enhanced sensitivity. A study using this method for the quantification of total thyroxine in plasma determined the LOD to be 0.2 ng/mL and the lower limit of quantification (LLOQ) to be 0.5 ng/mL. oup.com This increased sensitivity is vital for research applications where sample volume is limited or analyte concentrations are extremely low. oup.com
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| HPLC-UV (Cleaning Validation) | 0.002 ppm | 0.006 ppm | researchgate.net |
| RP-HPLC | 0.03 µg/mL | 0.09 µg/mL | jneonatalsurg.com |
| UPLC–ID-MS-MS | 0.2 ng/mL | 0.5 ng/mL | oup.com |
Application of Analytical Methods for Research Material Purity and Stability Monitoring
Validated analytical methods are indispensable tools for monitoring the purity and stability of DL-thyroxine sodium salt research materials. Stability studies are essential to determine how the quality of the active pharmaceutical ingredient (API) varies with time under the influence of environmental factors such as temperature and light, and to establish a re-test period or shelf life. nih.govresearchgate.net
HPLC, in combination with detectors like mass spectrometry (MS), is a powerful technique for identifying and quantifying degradation products and contaminants. researchgate.net One study utilized HPLC with amperometric and mass spectrometric detection to separate and identify seven different decomposition compounds of sodium-thyroxine, which can occur as contaminants in the bulk material. researchgate.net Such methods are crucial for establishing the purity profile of a research material.
Furthermore, thermal stability studies investigate the effects of temperature on the compound, both as a pure substance and within formulations. nih.gov Research has shown that the presence of certain excipients can affect the thermal stability of the active ingredient. researchgate.netnih.gov Validated analytical methods are used to quantify the amount of intact DL-thyroxine sodium salt remaining after exposure to stress conditions, thereby assessing its stability and compatibility with other substances. nih.gov For instance, the influence of excipients on the stability of sodium levothyroxine pentahydrate has been evaluated under both ambient conditions and thermal stress to prevent potential interactions that could reduce therapeutic activity. nih.gov These methods provide the data necessary to ensure that research materials meet predefined purity and stability specifications throughout their lifecycle.
Future Directions and Emerging Research Domains for Dl Thyroxine Sodium Salt
Design and Synthesis of Novel Thyroxine Analogues for Mechanistic Research
The rational design and synthesis of new molecules structurally related to thyroxine are paramount for dissecting its complex mechanisms of action. By systematically modifying the thyronine backbone, researchers can create powerful tools to probe specific molecular interactions, differentiate between genomic and non-genomic pathways, and target particular proteins involved in thyroid hormone transport and metabolism.
A primary goal in this field is the development of analogues that can selectively target thyroid hormone transport proteins, such as transthyretin (TTR) and thyroxine-binding globulin (TBG). nih.gov Understanding the precise structural requirements for binding to these carriers is crucial. Research has focused on synthesizing compounds like 2-phenoxybenzoic acids using techniques such as the modified Ullmann coupling reaction. nih.gov These analogues serve as competitive binders, helping to elucidate the forces and conformations that govern the transport of thyroxine in the bloodstream. By comparing the binding affinities of various synthetic analogues, structure-activity relationships can be established, guiding the design of compounds with enhanced or reduced binding to specific transport proteins.
Another significant area is the synthesis of analogues where key atoms of the thyroxine molecule are replaced to study their functional role. For instance, the synthesis of 3,3′,5,5′-tetramethyl-L-thyronine, an analogue where the four iodine atoms are replaced by methyl groups, provides a non-iodinated scaffold to investigate the steric and electronic contributions of the substituents on the phenyl rings to receptor binding and activation. researchgate.net Similarly, selenium-containing analogues of related antithyroid compounds have been developed to probe the mechanism of deiodinase enzymes, which are selenoenzymes responsible for activating and deactivating thyroid hormones. researchgate.net These studies have revealed that the selenium analogues can have different electronic properties and nucleophilicity compared to their sulfur-based counterparts, offering insights into the enzymatic deiodination process. researchgate.net
The table below summarizes examples of synthetic strategies and the research objectives for novel thyroxine analogues.
| Analogue Class | Synthetic Method Example | Primary Research Target/Objective |
| 2-Phenoxybenzoic Acids | Modified Ullmann Coupling | Elucidate structure-activity relationships for binding to transthyretin (TTR). nih.gov |
| Alkyl-Substituted Thyronines | Catalytic Hydrogenation | Investigate the role of iodine atoms in receptor binding and biological activity. researchgate.net |
| Selenium-Containing Analogues | Multi-step organic synthesis | Probe the active sites and mechanisms of selenium-dependent deiodinase enzymes. researchgate.net |
| Deaminated Analogues (e.g., Tetrac) | Chemical modification of thyroxine | Target the integrin αvβ3 receptor to study non-genomic thyroid hormone actions. researchgate.net |
These synthetic efforts are not aimed at creating therapeutics but at generating precise molecular probes. The data from these studies are fundamental to building a complete picture of how thyroxine functions at the molecular level, from its transport in the blood to its interaction with intracellular receptors and enzymes.
Development of Advanced In Vitro Models for Studying Thyroxine Interactions
To accurately study the complex interactions of thyroxine at the cellular and tissue level, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more sophisticated and physiologically relevant in vitro models. These advanced systems aim to better replicate the complex microenvironment of tissues that respond to or produce thyroid hormones.
A significant advancement is the development of three-dimensional (3D) human thyroid microtissue models. ut.ac.ir These organotypic screening assays involve culturing primary human thyroid cells in a 3D format, which has been shown to restore thyroid hormone synthesis—a function often lost in 2D cultures. ut.ac.ir In these models, follicular epithelial cells self-organize into structures that mimic the natural architecture of the thyroid gland, enhancing cell polarity and responsiveness to thyroid-stimulating hormone (TSH). ut.ac.ir Such models are invaluable for studying the biosynthesis of thyroxine and for screening chemicals that may interfere with this process.
Another innovative approach is the creation of injectable hydrogels derived from decellularized thyroid extracellular matrix (TEM). nih.gov These TEM hydrogels provide a biomimetic scaffold that retains key growth factors and proteins found in the native thyroid gland. When thyroid hormone-secreting cells are cultured within these hydrogels, they exhibit superior viability, hormone secretion, and expression of thyroid-related genes compared to cells in standard collagen hydrogels. nih.gov This technology holds promise not only for mechanistic studies but also for future applications in thyroid tissue engineering.
Beyond whole-tissue models, specific cell systems are used to investigate particular effects of thyroxine. For example, human granulosa-like cells and primary rat granulosa cells are used to study the interplay between thyroid hormones and bone morphogenetic protein (BMP) signaling in the regulation of steroidogenesis. selleckchem.com These studies have shown that thyroid hormones can modulate the expression of key steroidogenic enzymes, revealing a complex cross-talk between endocrine pathways. selleckchem.com
The table below compares different in vitro models used in thyroxine research.
| Model Type | Key Features | Research Application |
| 2D Cell Culture | Monolayer of cells on a flat substrate. | Basic screening, study of isolated molecular pathways. |
| 3D Thyroid Microtissues | Self-assembled follicles from primary human cells. ut.ac.ir | Studying thyroxine biosynthesis, screening for thyroid-disrupting chemicals. ut.ac.ir |
| Thyroid ECM Hydrogels | Injectable, biomimetic scaffold from decellularized thyroid tissue. nih.gov | Investigating cell-matrix interactions, tissue engineering, long-term cell function. nih.gov |
| Specific Co-culture Systems | E.g., Granulosa cells. selleckchem.com | Examining interactions with other signaling pathways (e.g., BMP signaling in steroidogenesis). selleckchem.com |
These advanced models provide a crucial bridge between simplistic cellular assays and complex in vivo systems, allowing for controlled, mechanistic investigations of thyroxine's interactions in a more biologically relevant context.
Application of Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the DL-thyroxine sodium salt at the atomic level. These methods provide insights into molecular structure, dynamics, and interactions that are often inaccessible through experimental techniques alone.
MD simulations are widely used to explore the binding of thyroxine to its protein partners. By simulating the dynamic movements of atoms over time, researchers can visualize how thyroxine fits into the binding pockets of proteins like the thyroid hormone receptor beta (TRβ) and the transport protein transthyretin (TTR). cnr.itmdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. mdpi.com For example, simulations have been used to compare the binding of thyroxine with that of other ligands, helping to understand the structural basis for agonist activity and the potential impact of mutations in the receptor. cnr.it Software packages like GROMACS and force fields such as AMBER are commonly employed for these biomolecular simulations. mdpi.comnih.gov
Computational methods are also applied to study the enzymatic processes involving thyroxine, such as the deiodination by iodothyronine deiodinases. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the chemical reaction of iodine removal, providing insights into the activation barrier and the transition state of the reaction. nih.gov This level of detail is critical for understanding how these enzymes achieve their regioselectivity.
Furthermore, computational studies are performed on the thyroxine molecule itself to understand its intrinsic properties. Density functional theory (DFT) calculations have been used to determine the vibrational frequencies of thyroxine in different charge states and solvent environments. nanomedicine-rj.com These calculations help in the interpretation of experimental infrared (IR) and Raman spectra and provide a deeper understanding of the molecule's structural and electronic properties. nanomedicine-rj.com
The following table presents an overview of computational approaches applied to thyroxine research.
| Computational Method | Research Focus | Key Insights |
| Molecular Dynamics (MD) | Protein-ligand binding (e.g., with TRβ, TTR). cnr.itmdpi.com | Identification of key amino acid residues, binding free energies, conformational changes upon binding. mdpi.com |
| QM/MM Calculations | Enzymatic deiodination. nih.gov | Determination of reaction pathways and activation energy barriers for iodine removal. nih.gov |
| Density Functional Theory (DFT) | Molecular properties of thyroxine. nanomedicine-rj.com | Calculation of vibrational frequencies, bond strengths, and electronic structure. nanomedicine-rj.com |
| In Silico Docking | Ligand screening and binding mode prediction. | Predicting the preferred orientation of thyroxine and its analogues within a protein's active site. |
These computational approaches provide a powerful complement to experimental work, enabling a detailed, atomistic understanding of thyroxine's behavior and guiding the design of future experiments and novel molecular probes.
Exploration of DL-Thyroxine Sodium Salt in Material Science and Nanotechnology Research Contexts
Beyond its classical biological role, the unique chemical structure of thyroxine is being explored in the fields of material science and nanotechnology. Researchers are leveraging its properties for applications ranging from targeted drug delivery and biosensing to tissue engineering.
In nanotechnology, thyroxine and its analogues are being incorporated into nanoparticle systems for targeted delivery. For example, triiodothyronine (T3) has been conjugated to biodegradable polymers like polylactide-co-glycolide (PLGA) to create nanoparticles designed to target thyroid hormone receptors. nih.gov This approach aims to deliver encapsulated bioactive molecules to specific cells or tissues. Another strategy involves loading levothyroxine into nano-carriers like metal-organic frameworks (MOFs) to achieve sustained, controlled release of the molecule over several days. nanomedicine-rj.com Chitosan-based micelles have also been developed to encapsulate levothyroxine, aiming to enhance its therapeutic effect and control its release profile. cnr.it
The development of advanced biosensors for thyroxine detection is another active area of research. One approach uses plasmonic nanoparticles, such as gold (Au) or silver (Ag) nanoparticles, as substrates for Surface-Enhanced Raman Spectroscopy (SERS). mdpi.com This technique can detect thyroxine at very low concentrations, down to the picomolar range, offering a highly sensitive analytical method. mdpi.com Electrochemical sensors are also being developed using nanocomposites, such as graphene modified with gold nanoparticles and thiolated β-cyclodextrin, which can recognize and detect thyroxine through amperometry. researchgate.net
In the realm of biomaterials and tissue engineering, thyroxine has been identified as a valuable soluble factor. Studies have shown that thyroxine can increase the expression and accumulation of collagen type II in scaffold-free tissue-engineered articular cartilage. researchgate.netnih.gov This preferential stimulation of collagen production is critical for improving the mechanical properties of engineered cartilage, addressing a major challenge in the field. nih.gov Furthermore, the development of injectable hydrogels from thyroid extracellular matrix demonstrates the integration of thyroid-related biological materials into advanced scaffolds for potential regenerative medicine applications. nih.gov
The table below highlights emerging applications of thyroxine in these advanced scientific fields.
| Research Domain | Application | Key Findings/Objective |
| Nanotechnology | Controlled Drug Delivery | Loading levothyroxine into Cu(II)-based metal-organic frameworks (MOFs) allows for a constant release over 7 days. nanomedicine-rj.com |
| Nanotechnology | Targeted Nanoparticles | Conjugating T3 to PLGA polymers creates nanoparticles capable of targeting thyroid hormone receptors. nih.gov |
| Material Science | Biosensing (SERS) | Silver nanoparticle substrates enable SERS-based detection of thyroxine at concentrations as low as 10 pM. mdpi.com |
| Material Science | Biosensing (Electrochemical) | Graphene-based nanocomposites can be used to create amperometric sensors for sensitive thyroxine determination. researchgate.net |
| Tissue Engineering | Cartilage Regeneration | Thyroxine preferentially increases collagen type II production over glycosaminoglycans in engineered cartilage. researchgate.netnih.gov |
| Tissue Engineering | Thyroid Scaffolds | Injectable hydrogels made from thyroid extracellular matrix support the viability and function of thyroid cells. nih.gov |
This expansion into material science and nanotechnology represents a paradigm shift, viewing DL-thyroxine sodium salt not just as a hormone, but as a versatile chemical building block and a bioactive signaling molecule for the creation of advanced functional materials and devices.
Q & A
Basic: What are the optimal synthetic routes for DL-thyroxine sodium salt, and how do they differ from L-thyroxine synthesis?
Methodological Answer:
Synthetic routes for DL-thyroxine sodium salt involve iodination of tyrosine derivatives or resolution of racemic mixtures. Key steps include:
- Iodination : Sequential iodination of 3,5-diiodo-L-tyrosine using iodine monochloride under controlled pH (6–7) to achieve tetraiodination .
- Chiral Resolution : DL-thyroxine is synthesized via racemic crystallization, whereas L-thyroxine requires enantioselective enzymatic or chromatographic separation .
- Validation : Confirm purity using polarography (detection limit: 0.1 µg/mL) or HPLC with UV detection (λ = 225 nm) .
Advanced: How can researchers address heterogeneity in meta-analyses of DL-thyroxine clinical trials?
Methodological Answer:
- Statistical Tools : Use the I² statistic to quantify inconsistency (% variance due to heterogeneity). For example, an I² > 50% indicates substantial heterogeneity requiring subgroup analysis (e.g., dose, patient demographics) .
- Bias Detection : Apply funnel plot asymmetry tests (Egger’s regression) to identify publication bias. A P < 0.1 suggests bias, warranting sensitivity analyses .
- Case Study : In thyroid hormone trials, adjust for covariates like age and baseline TSH levels to reduce heterogeneity .
Basic: What analytical methods are recommended for quantifying DL-thyroxine sodium salt purity in preclinical formulations?
Methodological Answer:
- Titrimetry : Use argentometric titration for iodide content (USP standards: 97–103% purity) .
- Spectroscopy : UV-Vis spectroscopy at 325 nm (ε = 6,200 L·mol⁻¹·cm⁻¹) for quantification in aqueous buffers .
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: methanol–water–phosphoric acid, 45:55:0.1) .
Advanced: How should experimental designs for DL-thyroxine efficacy studies in rodent models be standardized?
Methodological Answer:
- Dosing : Follow ATA guidelines: administer 0.5–1.5 µg/g body weight via oral gavage, adjusted for strain-specific metabolic rates .
- Endpoint Selection : Measure serum free T4 (fT4) and TSH at consistent circadian timepoints (e.g., 9–11 AM) to minimize diurnal variation .
- Control Groups : Include both euthyroid and hypothyroid controls (e.g., propylthiouracil-induced) to validate therapeutic response .
Basic: What are the key physicochemical properties of DL-thyroxine sodium salt affecting its stability in experimental solutions?
Methodological Answer:
- Solubility : DL-thyroxine sodium salt is sparingly soluble in water (1.2 mg/mL at 25°C). Use isotonic saline (pH 7.4) for in vitro studies; avoid organic solvents >2% to prevent denaturation .
- Degradation : Protect from light (UV-sensitive) and store at 2–8°C. Degradation products (e.g., diiodotyrosine) can be monitored via TLC (Rf = 0.42 in chloroform–methanol–acetic acid, 75:25:5) .
Advanced: How can researchers resolve contradictions in epidemiological data linking DL-thyroxine analogs to thyroid dysfunction?
Methodological Answer:
- Data Harmonization : Use the Thyroid Study Collaboration (TSC) framework to aggregate cohort data (n > 148,000), standardizing covariates like iodine status and pollutant exposure .
- Meta-Regression : Adjust for confounders (e.g., air pollution PM₂.₅ levels) using random-effects models to isolate DL-thyroxine-specific effects .
- Mechanistic Studies : Combine epidemiological data with in vitro assays (e.g., TSH receptor binding affinity) to validate biological plausibility .
Basic: What quality control assays are critical for batch-to-batch consistency in DL-thyroxine sodium salt synthesis?
Methodological Answer:
- Residual Solvents : Test via GC-MS for ethanol (<0.5%) and acetone (<0.3%) per ICH Q3C guidelines .
- Heavy Metals : Limit Pb/Cd to <10 ppm using atomic absorption spectroscopy (AAS) .
- Water Content : Karl Fischer titration (<5% w/w) to ensure anhydrous form stability .
Advanced: What strategies improve reproducibility in DL-thyroxine sodium salt pharmacokinetic studies?
Methodological Answer:
- Dosing Protocol : Use crossover designs with washout periods ≥5 half-lives (t½ = 6–7 days in humans) to minimize carryover effects .
- Bioanalytical Validation : Employ LC-MS/MS with deuterated internal standards (e.g., d4-thyroxine) to achieve LOQ = 0.1 ng/mL .
- Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-individual variability in absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
